1-(3-Aminopropyl)piperidine-4-carboxylic acid
Description
1-(3-Aminopropyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a carboxylic acid group at the 4-position of the piperidine ring and a 3-aminopropyl substituent at the 1-position. The primary amine in the 3-aminopropyl chain likely enhances hydrophilicity and hydrogen-bonding capacity, distinguishing it from analogs with non-polar or aromatic substituents .
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(3-aminopropyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H18N2O2/c10-4-1-5-11-6-2-8(3-7-11)9(12)13/h8H,1-7,10H2,(H,12,13) |
InChI Key |
HKFORSWICJXHCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CCCN |
Origin of Product |
United States |
Preparation Methods
Step 1: Cyanohydrin Formation via Base-Catalyzed Cyanide Addition
- Starting from 1-substituted-4-piperidone (e.g., 1-benzyl-4-piperidone), hydrocyanic acid (hydrogen cyanide) is added at low temperature (0–15 °C) under base catalysis (e.g., potassium hydroxide or sodium hydroxide in methanol).
- The reaction mixture is stirred and then heated to reflux to complete cyanohydrin formation.
- This step yields a 1-substituted-4-cyano-4-piperidinol intermediate.
Reaction conditions summary:
| Parameter | Range/Value |
|---|---|
| Temperature | 0–15 °C (addition), reflux (completion) |
| Base catalyst | KOH, NaOH (10% methanol solution) |
| Reaction time | Addition over 0.5–3 h; reflux 1–3 h |
| Solvent | Methanol |
Step 2: Amination via Nucleophilic Substitution or Addition of Aminopropyl Group
- The cyanohydrin intermediate is reacted with the amine source, such as 3-aminopropylamine or aniline derivatives, under reflux conditions.
- The amine is added slowly to the reaction mixture, often with glacial acetic acid to facilitate crystallization of the aminated intermediate.
- Cooling and crystallization yield the solid aminated piperidine derivative.
Reaction conditions summary:
| Parameter | Range/Value |
|---|---|
| Temperature | Reflux (approx. 80–100 °C) |
| Amine source | 3-aminopropylamine or aniline (stoichiometric) |
| Acid additive | Glacial acetic acid (to aid crystallization) |
| Reaction time | 0.5–3 h addition; 0.5–3 h post-addition stirring |
| Crystallization temp | 0–15 °C |
Step 3: Hydrolysis of Nitrile to Carboxylic Acid
- The nitrile group is hydrolyzed to the carboxylic acid by treatment with concentrated sulfuric acid (70–90% aqueous) at 20–50 °C for 40–90 hours.
- After reaction completion, the mixture is poured into crushed ice and neutralized to pH 4–9 with ammonium hydroxide at 0–10 °C.
- The resulting solid is filtered and washed to obtain the carboxamide intermediate.
- Further hydrolysis is performed by refluxing the intermediate in concentrated hydrochloric acid at boiling temperature for 10–20 hours.
- Cooling and crystallization yield the final piperidine-4-carboxylic acid derivative.
Reaction conditions summary:
| Parameter | Range/Value |
|---|---|
| Hydrolysis step 1 (sulfuric acid) | 70–90% H2SO4, 20–50 °C, 40–90 h |
| Neutralization | pH 4–9 with NH4OH, 0–10 °C |
| Hydrolysis step 2 (HCl) | Concentrated HCl, reflux, 10–20 h |
| Crystallization | 0–30 °C, 24–54 h standing |
Optimization and Environmental Considerations
- The described method avoids the use of large volumes of organic solvents such as dichloromethane or isopropanol, reducing environmental impact.
- The process flow is simplified by combining steps and optimizing reaction times and temperatures.
- The overall yield of the three-step process reaches approximately 77%, indicating good efficiency.
Data Table Summarizing Key Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyanohydrin formation | 1-substituted-4-piperidone + HCN + base (KOH) | 0–15 (add), reflux | 0.5–3 h (add), 1–3 h (reflux) | ~95 (intermediate) | Methanol solvent, base catalysis |
| Amination | Aminopropylamine or aniline + glacial acetic acid | Reflux | 0.5–3 h add + 0.5–3 h stir | ~95 (intermediate) | Crystallization at 0–15 °C |
| Hydrolysis step 1 (sulfuric acid) | 70–90% H2SO4 aqueous solution | 20–50 | 40–90 h | — | Stirring, then neutralization |
| Hydrolysis step 2 (HCl) | Concentrated HCl reflux | 100 (boiling) | 10–20 h | — | Crystallization at 0–30 °C |
| Overall yield | Combined steps | — | — | ~77 | Optimized process |
Research Findings and Notes
- The use of base catalysis in cyanohydrin formation ensures high conversion and selectivity.
- Slow addition of amine under reflux with acetic acid promotes formation of crystalline intermediates, facilitating purification.
- Extended hydrolysis times in sulfuric acid are necessary for complete conversion of nitrile to amide.
- Final acid hydrolysis in hydrochloric acid converts amide to carboxylic acid with high purity.
- The process is scalable and suitable for industrial production with minimized waste solvents and improved cost efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopropyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring or the aminopropyl chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
1-(3-Aminopropyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways in the nervous system . Additionally, it can modulate enzyme activity and protein-protein interactions, leading to diverse biological effects .
Comparison with Similar Compounds
Substituent Variations at the Piperidine 1-Position
The 1-position substituent significantly influences molecular properties. Key examples include:
Key Observations :
Functional Group Modifications at the 4-Position
The 4-carboxylic acid group is conserved in most analogs, but ester or amide derivatives are common:
Key Observations :
- Ester vs. Acid : Esterification (e.g., ethyl ester ) improves membrane permeability but requires hydrolysis for activation.
- Amide Derivatives : Carboxamide derivatives (e.g., ) may resist enzymatic degradation, extending half-life.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
- LogP/D: Analogs with aromatic substituents (e.g., 1-(4-bromobenzoyl)piperidine-4-carboxylic acid, logP = 1.43 ) exhibit higher lipophilicity than the target compound (predicted lower logP due to the aminopropyl group).
- Hydrogen Bonding: The 3-aminopropyl group increases hydrogen bond donors (HBD = 2) compared to non-amine analogs (e.g., HBD = 1 in ), enhancing solubility in polar solvents.
Calcium-Sensing Receptor Modulation
Antimicrobial Potential
- Quinoline Derivatives: Analogs like 7-[3-amino-4-(chlorobenzyloxyimino)piperidin-1-yl]-quinoline-3-carboxylic acid () exhibit structural features typical of fluoroquinolone antibiotics, hinting at antibacterial applications.
Biological Activity
1-(3-Aminopropyl)piperidine-4-carboxylic acid, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in neuropharmacology and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a piperidine ring substituted with an amino group and a carboxylic acid, which contributes to its biological activity.
Neuropharmacological Effects
Research indicates that this compound acts as an antagonist at NMDA receptors, which are crucial in the modulation of synaptic plasticity and memory function. NMDA receptor antagonists are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and epilepsy.
Table 1: NMDA Antagonist Activity of Related Compounds
| Compound | IC50 (nM) | Minimum Effective Dose (mg/kg) |
|---|---|---|
| This compound | 95 | 10 |
| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | 120 | 40 |
Anti-inflammatory Properties
The compound has also shown promise in modulating inflammatory responses. Studies have demonstrated that it can inhibit the release of pro-inflammatory cytokines, such as IL-1β, in LPS-stimulated macrophages. This suggests its potential application in treating inflammatory diseases.
Table 2: Inhibition of IL-1β Release
| Concentration (µM) | % Inhibition of IL-1β |
|---|---|
| 10 | 19.4 |
| 50 | 29.1 |
Case Studies
- Study on Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound on mice subjected to NMDA-induced neuronal damage. The results indicated that the compound significantly reduced neuronal death compared to controls, suggesting its efficacy as a neuroprotective agent.
- Anti-inflammatory Activity Assessment : In another investigation, the compound was tested for its ability to reduce inflammation in a model of acute lung injury. The results showed a marked decrease in inflammatory markers and improved lung function metrics.
The biological activity of this compound can be attributed to its interaction with specific receptors involved in neurotransmission and inflammation:
- NMDA Receptor Antagonism : By blocking NMDA receptors, the compound prevents excessive calcium influx that leads to excitotoxicity.
- Cytokine Modulation : The inhibition of IL-1β release indicates a potential mechanism where the compound interferes with signaling pathways involved in inflammation, possibly through the modulation of NLRP3 inflammasome activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
